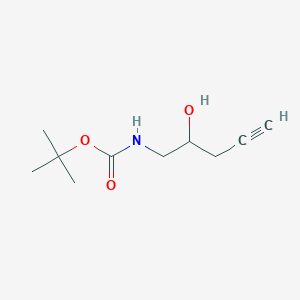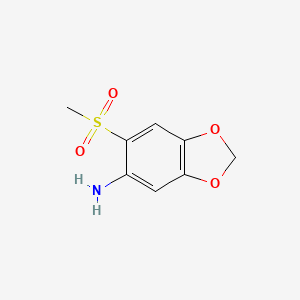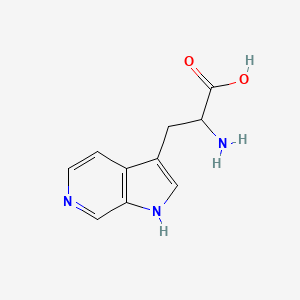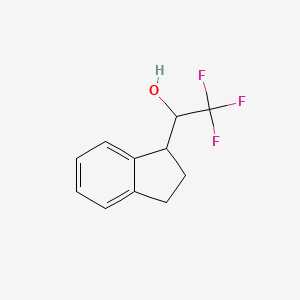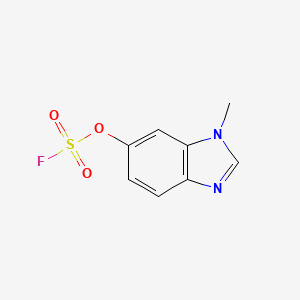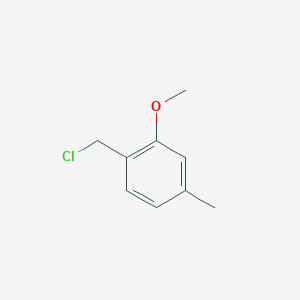
2-Methoxy-4-methylbenzyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-2-methoxy-4-methylbenzene can be synthesized through the chloromethylation of 2-methoxy-4-methyltoluene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction proceeds under acidic conditions, where the formaldehyde is protonated to form a highly electrophilic intermediate that reacts with the aromatic ring to introduce the chloromethyl group .
Industrial Production Methods
In an industrial setting, the production of 1-(chloromethyl)-2-methoxy-4-methylbenzene can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like ZnCl2 or AlCl3 is common, and the reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-2-methoxy-4-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, alcohols, or thiols, to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 2-methoxy-4-methylbenzyl derivatives.
Oxidation: Formation of 2-methoxy-4-methylbenzaldehyde or 2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 2-methoxy-4-methyltoluene.
科学的研究の応用
1-(Chloromethyl)-2-methoxy-4-methylbenzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Potential precursor for the synthesis of drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and resins.
作用機序
The mechanism of action of 1-(chloromethyl)-2-methoxy-4-methylbenzene involves its reactivity as an electrophile. The chloromethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The methoxy group can influence the electron density of the aromatic ring, affecting the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-4-methoxybenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
1-(Chloromethyl)-2,4-dimethoxybenzene: Contains an additional methoxy group, which can further influence its chemical properties.
1-(Chloromethyl)-2-methylbenzene: Lacks the methoxy group, resulting in different reactivity patterns.
Uniqueness
1-(Chloromethyl)-2-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a chloromethyl group on the aromatic ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC名 |
1-(chloromethyl)-2-methoxy-4-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6H2,1-2H3 |
InChIキー |
MBKZHZPXDNZMEC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


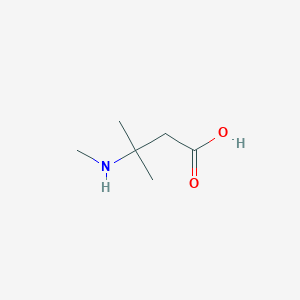
![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13555669.png)
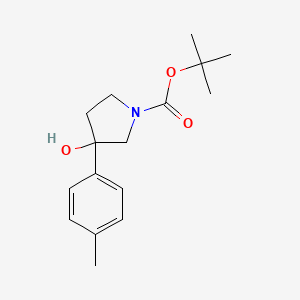
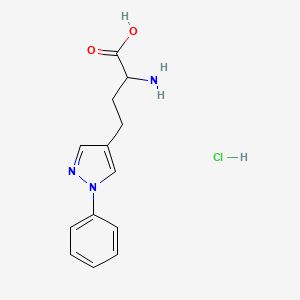
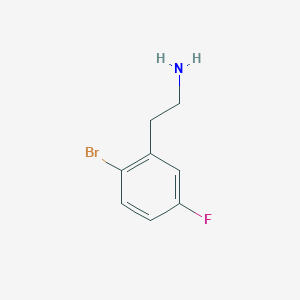

![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)
![1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)
